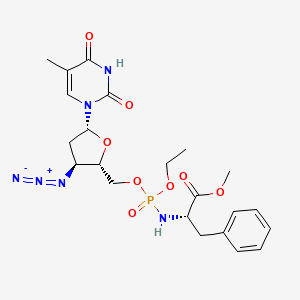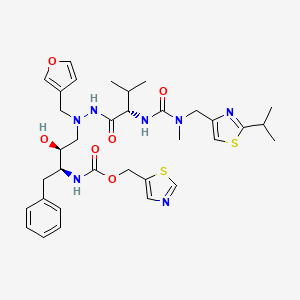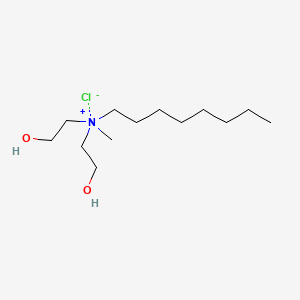
1-Octanaminium, N,N-bis(2-hydroxyethyl)-N-methyl-, chloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Octanaminium, N,N-bis(2-hydroxyethyl)-N-methyl-, chloride is a quaternary ammonium compound. It is known for its surfactant properties, making it useful in various industrial and scientific applications. This compound is characterized by its ability to reduce surface tension, which is beneficial in formulations requiring emulsification, dispersion, and wetting.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1-Octanaminium, N,N-bis(2-hydroxyethyl)-N-methyl-, chloride typically involves the quaternization of N,N-bis(2-hydroxyethyl)-N-methylamine with an octyl halide, such as octyl chloride. The reaction is carried out in an organic solvent, often under reflux conditions to ensure complete reaction. The general reaction scheme is as follows:
N,N-bis(2-hydroxyethyl)-N-methylamine+octyl chloride→1-Octanaminium, N,N-bis(2-hydroxyethyl)-N-methyl-, chloride
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the quaternization process. The final product is purified through crystallization or distillation to achieve the desired purity.
Analyse Des Réactions Chimiques
Types of Reactions
1-Octanaminium, N,N-bis(2-hydroxyethyl)-N-methyl-, chloride undergoes several types of chemical reactions, including:
Substitution Reactions: The chloride ion can be substituted with other anions, such as bromide or iodide, through ion exchange reactions.
Oxidation and Reduction: The compound can participate in redox reactions, although these are less common due to the stability of the quaternary ammonium structure.
Common Reagents and Conditions
Substitution Reactions: Typically carried out in aqueous or alcoholic solutions with the desired anion source.
Oxidation and Reduction: These reactions require specific oxidizing or reducing agents, such as hydrogen peroxide for oxidation or sodium borohydride for reduction.
Major Products
The major products of these reactions depend on the specific reagents and conditions used. For example, substitution reactions yield different quaternary ammonium salts, while oxidation and reduction reactions can modify the functional groups attached to the nitrogen atom.
Applications De Recherche Scientifique
1-Octanaminium, N,N-bis(2-hydroxyethyl)-N-methyl-, chloride has a wide range of applications in scientific research, including:
Chemistry: Used as a phase transfer catalyst in organic synthesis to facilitate reactions between reactants in different phases.
Biology: Employed in cell culture and molecular biology as a surfactant to enhance the permeability of cell membranes.
Medicine: Investigated for its potential antimicrobial properties, making it useful in formulations for disinfectants and antiseptics.
Industry: Utilized in the formulation of personal care products, such as shampoos and conditioners, due to its surfactant properties.
Mécanisme D'action
The mechanism of action of 1-Octanaminium, N,N-bis(2-hydroxyethyl)-N-methyl-, chloride is primarily based on its surfactant properties. The compound reduces surface tension by aligning at the interface between water and oil, thereby stabilizing emulsions and dispersions. In biological systems, it can disrupt cell membranes by interacting with the lipid bilayer, leading to increased permeability and potential cell lysis.
Comparaison Avec Des Composés Similaires
Similar Compounds
N,N-Dimethyl-N-octyl-1-octanaminium: Similar in structure but lacks the bis(2-hydroxyethyl) groups.
N,N-Bis(2-hydroxyethyl)ethylenediamine: Contains similar functional groups but has a different overall structure and properties.
Uniqueness
1-Octanaminium, N,N-bis(2-hydroxyethyl)-N-methyl-, chloride is unique due to its combination of a long alkyl chain and bis(2-hydroxyethyl) groups, which confer both hydrophobic and hydrophilic properties. This dual nature makes it particularly effective as a surfactant in various applications.
Propriétés
Numéro CAS |
41572-20-7 |
|---|---|
Formule moléculaire |
C13H30ClNO2 |
Poids moléculaire |
267.83 g/mol |
Nom IUPAC |
bis(2-hydroxyethyl)-methyl-octylazanium;chloride |
InChI |
InChI=1S/C13H30NO2.ClH/c1-3-4-5-6-7-8-9-14(2,10-12-15)11-13-16;/h15-16H,3-13H2,1-2H3;1H/q+1;/p-1 |
Clé InChI |
KJOQRCJZXHXJBD-UHFFFAOYSA-M |
SMILES canonique |
CCCCCCCC[N+](C)(CCO)CCO.[Cl-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


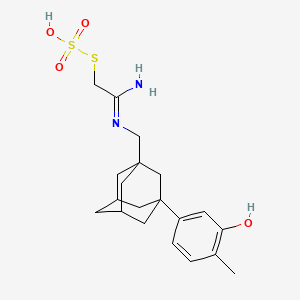
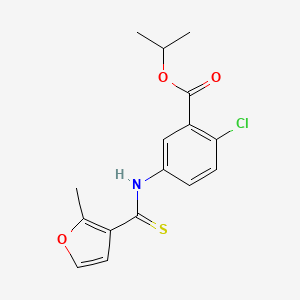

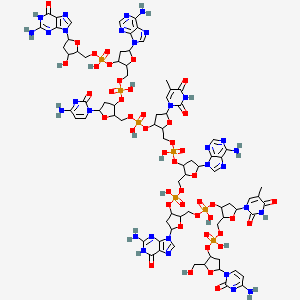
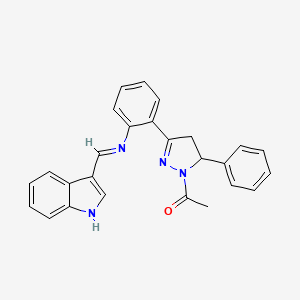
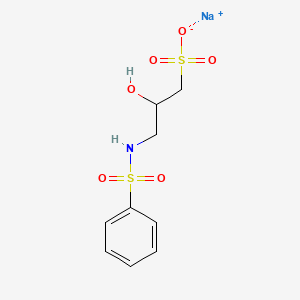
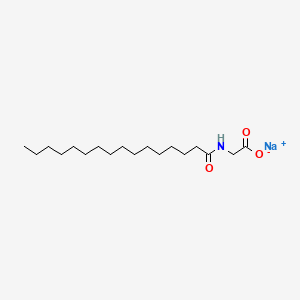
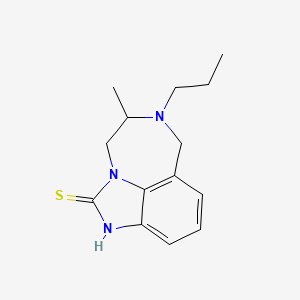
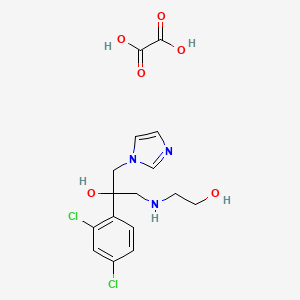
![Disodium;2-[carboxylatomethyl-[2-(2-hydroxyethylamino)ethyl]amino]acetate](/img/structure/B12754448.png)

